molecular formula C15H18N2O B4430668 N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide CAS No. 50341-62-3

N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide

Cat. No.: B4430668
CAS No.: 50341-62-3
M. Wt: 242.32 g/mol
InChI Key: BEUQPNDUGUHRKU-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene core substituted with a carboxamide group linked to a 2-(dimethylamino)ethyl chain.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17(2)11-10-16-15(18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUQPNDUGUHRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198384
Record name 1-Naphthalenecarboxamide, N-(2-(dimethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50341-62-3
Record name 1-Naphthalenecarboxamide, N-(2-(dimethylamino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050341623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarboxamide, N-(2-(dimethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Naphthalene-1-carboxylic acid derivatives.

    Reduction: Naphthalene-1-amine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

  • N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide serves as an essential building block for synthesizing more complex organic molecules. Its structural features allow for various chemical modifications, making it valuable in the development of new compounds.

2. Reaction Mechanisms

  • The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions enable the synthesis of derivatives with varied functional properties:
    • Oxidation : Using agents like potassium permanganate can yield oxidized derivatives.
    • Reduction : Lithium aluminum hydride can be utilized to modify functional groups.
    • Substitution : Halogens or nucleophiles can be employed for substitution reactions at the dimethylamino or naphthalene positions.

Biological Applications

1. Anticancer Activity

  • Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed to act through DNA intercalation, disrupting cellular processes associated with cancer proliferation.
Activity Type Description
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialInhibitory effects on bacterial growth
NeuroprotectiveProtects neuronal cells from oxidative stress

2. Antimicrobial Properties

  • The compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents.

3. Neuroprotective Effects

  • Preliminary studies suggest that this compound may provide neuroprotection by mitigating oxidative stress and preventing apoptosis in neuronal cells. This property could be beneficial in treating neurodegenerative diseases.

Anticancer Studies

A study conducted on the efficacy of this compound revealed its ability to inhibit tumor growth in xenograft models of colon cancer and melanoma when administered in divided doses. This indicates its potential as a therapeutic agent for advanced cancers.

Antimicrobial Activity

In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains, with a notable potency against Staphylococcus aureus. These findings highlight its potential role in addressing antibiotic resistance.

Neuroprotective Effects

Research published in a peer-reviewed journal indicated that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), suggesting its applicability in neuroprotective therapies.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide involves its ability to undergo photo-induced electron transfer (PET) reactions. Upon irradiation with light, the compound can generate radical anion species through electron transfer processes. These radical anions can interact with various molecular targets, leading to changes in their optical properties and enabling their use in sensing and imaging applications

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide with structurally related compounds, highlighting substituent variations and their implications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities
This compound 2-(Dimethylamino)ethyl chain on carboxamide ~290.4* Potential enhanced solubility due to basic amine; inferred receptor interaction
N-[3-(Dimethylamino)phenyl]naphthalene-1-carboxamide () Dimethylamino group on phenyl ring (meta position) 290.4 Lower solubility (6.1 µg/mL); phenyl ring may reduce flexibility vs. ethyl chain
N-[(Thiophen-3-yl)methyl]naphthalene-1-carboxamide () Thiophene-methyl group Not specified Anti-inflammatory/antimicrobial activity; sulfur enhances π-π stacking or redox activity
N-[4-(3-Methoxypiperidin-1-yl)phenyl]naphthalene-1-carboxamide () Methoxypiperidinyl group on phenyl ring Not specified Improved metabolic stability; potential CNS activity due to piperidine
N-[2-(1,3-Benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide () Benzoxazole moiety Not specified Antimicrobial activity; rigid heterocycle may limit conformational flexibility

*Estimated based on analog in .

Biological Activity

N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene backbone with a carboxamide functional group and a dimethylaminoethyl side chain. This structure is pivotal in its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that naphthalene derivatives, including this compound, exhibit antimicrobial properties. A study on related compounds demonstrated moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM .

2. Interaction with Proteins and Enzymes
The compound has been shown to interact with specific proteins and enzymes, altering their activity. This mechanism of action is crucial for its potential therapeutic applications. For instance, it can modulate the function of certain receptors, which may lead to various biological effects .

The biological effects of this compound are primarily mediated through its binding to molecular targets:

  • Protein Binding : The compound binds to proteins, potentially inhibiting or activating their functions.
  • Enzyme Modulation : It can act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing physiological processes.

Case Studies

  • Antibacterial Efficacy
    A study evaluated the antibacterial activity of related naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents due to their efficacy at low concentrations .
  • Antifungal Properties
    Similar compounds have demonstrated antifungal activity against Candida albicans, suggesting that this compound may also possess such properties .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[2-(dimethylamino)ethyl]-1,8-naphthalimideStructureAnticancer activity
N-[2-(dimethylamino)ethyl]acridine-4-carboxamideStructureAntimicrobial properties

This table highlights how similar compounds exhibit varying biological activities, emphasizing the unique properties of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between naphthalene-1-carboxylic acid (or its activated ester) and 2-(dimethylamino)ethylamine. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane or dimethylformamide (DMF) are typically employed. Reaction optimization includes controlling temperature (0–25°C) and using bases like triethylamine to neutralize HCl byproducts . Advanced protocols may incorporate palladium-catalyzed C-H activation for regioselective functionalization, as demonstrated in analogous naphthalene derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions. For example, the dimethylamino group’s singlet at ~2.2 ppm (¹H NMR) and carbonyl resonance at ~165–170 ppm (¹³C NMR) are diagnostic. Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Conduct antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria and fungi. For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK293, HeLa). Enzyme inhibition studies (e.g., kinase or protease assays) require fluorescence-based or radiometric protocols, depending on the target .

Advanced Research Questions

Q. How does the dimethylaminoethyl moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The dimethylamino group enhances solubility via protonation at physiological pH, improving bioavailability. Assess logP using shake-flask or HPLC-derived methods. Pharmacokinetic profiling involves in vitro microsomal stability assays (human/rat liver microsomes) and Caco-2 cell monolayers for permeability. In vivo studies in rodents (IV/PO administration) measure AUC, Cmax, and half-life .

Q. What mechanisms explain contradictory reports on hepatic toxicity in animal models?

  • Methodological Answer : Discrepancies may arise from species-specific metabolism (e.g., CYP450 isoform activity). Design comparative studies using transgenic mouse models (e.g., humanized CYP2E1) and analyze metabolites via LC-MS/MS. Evaluate oxidative stress markers (GSH, MDA) and histopathology to differentiate direct hepatotoxicity from secondary effects .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallized targets (e.g., bacterial topoisomerases) to identify key binding interactions. Use QSAR models to predict ADMET properties and prioritize derivatives. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) and cellular thermal shift assays (CETSA) .

Q. What strategies resolve inconsistencies in reported IC50 values across cell-based assays?

  • Methodological Answer : Standardize assay conditions: cell passage number, serum concentration, and incubation time. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., ATP-based viability vs. apoptosis markers like Annexin V). Statistical meta-analysis of published data can identify confounding variables (e.g., solvent effects from DMSO) .

Toxicology and Safety

Q. What in vivo models are appropriate for systemic toxicity assessment?

  • Methodological Answer : Follow OECD Guideline 407: 28-day repeated dose oral toxicity in rats (dose range: 10–1000 mg/kg). Monitor body weight, organ coefficients (liver, kidney), and hematological parameters. Histopathological examination of tissues (e.g., liver vacuolation, renal tubular necrosis) and serum biomarkers (ALT, AST, BUN) are critical .

Q. How does environmental exposure impact degradation byproducts?

  • Methodological Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) and analyze degradation products via GC-MS. Assess aquatic toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201). Hydrolysis studies at varying pH (4–9) identify stable intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide
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N-[2-(dimethylamino)ethyl]naphthalene-1-carboxamide

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